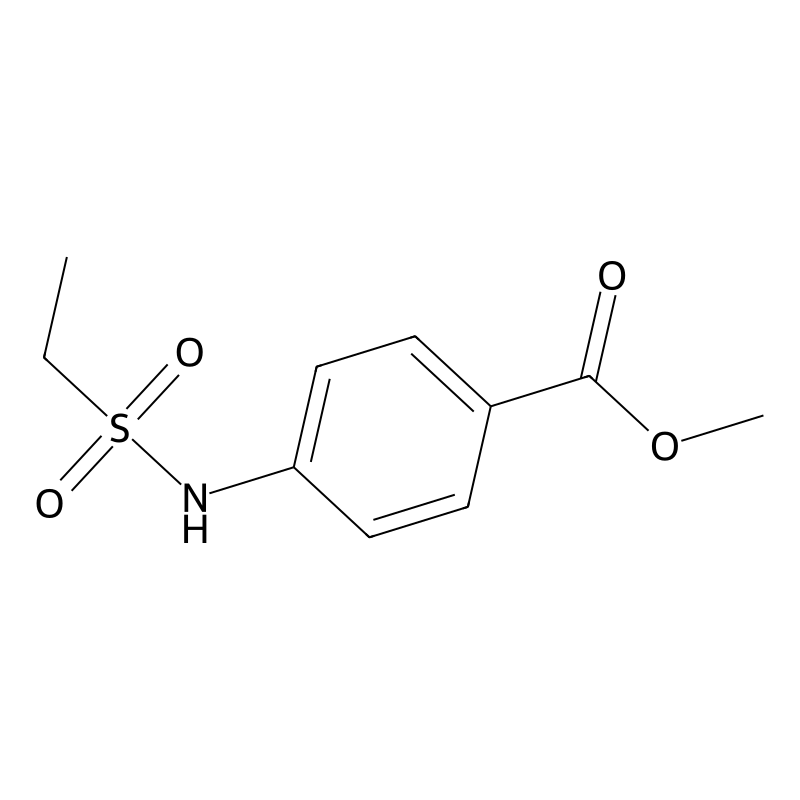Methyl 4-ethanesulfonamidobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 4-ethanesulfonamidobenzoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 243.28 g/mol. This compound features a benzoate moiety with a methyl group and an ethylsulfonamide substituent, making it a sulfonamide derivative. Its structure includes a benzene ring attached to a carboxylate group and an ethylsulfonamide group, which contributes to its unique chemical properties and potential biological activities.
- Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding alcohol and sulfonamide.
- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, resulting in the formation of new derivatives.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions and reagents used.
Several synthetic routes can be employed to produce methyl 4-ethanesulfonamidobenzoate:
- Direct Esterification: This method involves reacting 4-ethanesulfonamidobenzoic acid with methanol in the presence of an acid catalyst, typically under reflux conditions.
- Sulfonamide Formation: The synthesis may also involve the reaction of benzoic acid derivatives with ethylsulfonamide, followed by esterification with methanol.
- Ugi Reaction: A multi-component reaction that can yield sulfonamide derivatives, including this compound, through the combination of amines, carboxylic acids, and isocyanides.
Methyl 4-ethanesulfonamidobenzoate has various applications:
- Pharmaceuticals: Due to its potential antibacterial properties, it may be explored for use in developing new antimicrobial agents.
- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules or studying reaction mechanisms involving sulfonamides.
- Agricultural Chemicals: There may be potential applications in agrochemicals where similar compounds are utilized for pest control.
Methyl 4-ethanesulfonamidobenzoate can be compared with several similar compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Simple sulfanilamide structure | First sulfa drug used; broad antibacterial activity |
| Methylsulfanilamide | Methylated derivative of sulfanilamide | Enhanced solubility and bioavailability |
| Ethyl 4-aminobenzoate | Amino group instead of sulfonamide | Exhibits different pharmacological profiles |
| Benzene sulfonamide | Basic sulfonamide structure | Used in various pharmaceutical applications |
The uniqueness of methyl 4-ethanesulfonamidobenzoate lies in its specific combination of the benzoic acid framework with an ethylsulfonamide moiety, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.








